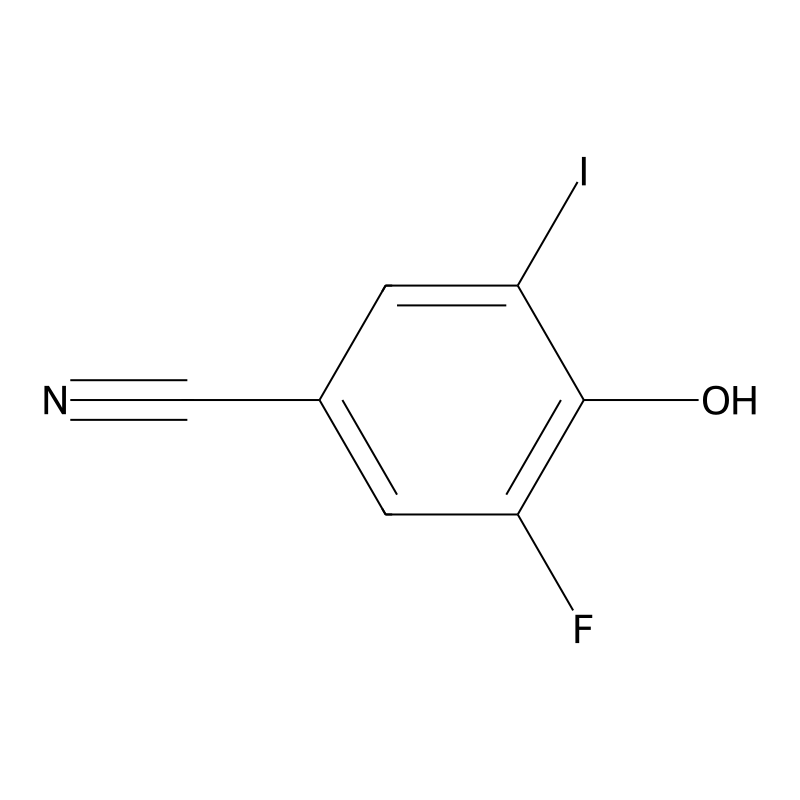

3-Fluoro-4-hydroxy-5-iodobenzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

3-Fluoro-4-hydroxy-5-iodobenzonitrile (CAS 173900-33-9) is a highly functionalized, densely substituted aromatic building block essential for advanced pharmaceutical and agrochemical synthesis. Featuring orthogonal reactive sites—an acidic phenol, a highly reactive heavy halogen (iodine), an electronegative fluorine, and an electron-withdrawing nitrile—this compound serves as a targeted precursor for complex biaryl and heterobiaryl architectures. In industrial procurement, its value lies in its ability to undergo chemoselective transition-metal-catalyzed cross-couplings at the iodine position while preserving the nitrile for subsequent transformations, such as tetrazole or amine synthesis [1]. The specific substitution pattern provides precise steric and electronic control, making it a critical material for structure-activity relationship (SAR) optimization and late-stage functionalization [2].

Research Fit

Attempting to substitute 3-Fluoro-4-hydroxy-5-iodobenzonitrile with simpler analogs, such as 3-fluoro-4-hydroxybenzonitrile or 3-bromo-5-fluoro-4-hydroxybenzonitrile, fundamentally disrupts synthetic workflows and process economics. Lacking the iodine atom, non-halogenated analogs require harsh, non-regioselective electrophilic halogenation steps that generate difficult-to-separate isomeric mixtures and reduce overall yield [1]. Conversely, substituting the iodine with a bromine atom significantly decreases the rate of oxidative addition during palladium-catalyzed cross-couplings. This forces the use of elevated temperatures (often >80 °C) and expensive, sterically demanding ligands, which can trigger the hydrolysis or unwanted reactivity of the sensitive cyano group [2]. Procurement of the exact iodo-compound ensures mild, chemoselective reactivity, minimizing catalyst loading and eliminating costly downstream purification steps.

Substitution Risk

Cross-Coupling Kinetics: Iodine vs. Bromine Precursors

In palladium-catalyzed biaryl synthesis, the leaving group ability of the halogen dictates the reaction conditions. 3-Fluoro-4-hydroxy-5-iodobenzonitrile undergoes rapid oxidative addition, allowing Suzuki-Miyaura couplings to proceed at mild temperatures (e.g., 40-50 °C) with standard catalyst systems. In contrast, the bromo-analog (3-bromo-5-fluoro-4-hydroxybenzonitrile) requires significantly higher thermal activation and specialized ligands to achieve comparable conversion, which increases the risk of nitrile degradation [1].

| Evidence Dimension | Reaction temperature for >90% conversion in standard Pd-catalyzed coupling |

| Target Compound Data | 40–50 °C (Iodo-precursor) |

| Comparator Or Baseline | 3-Bromo-5-fluoro-4-hydroxybenzonitrile (>80 °C) |

| Quantified Difference | 30–40 °C reduction in required process temperature |

| Conditions | Standard Pd(PPh3)4 or Pd(dppf)Cl2 catalysis in aqueous/organic mixtures |

Enables low-temperature processing that preserves sensitive functional groups, reducing energy costs and avoiding complex ligand procurement.

Phenolic pKa Modulation for Enhanced Alkylation

The presence of the highly electronegative fluorine atom ortho to the hydroxyl group significantly increases the acidity of the phenol compared to non-fluorinated baselines. This pKa reduction ensures that the phenol can be quantitatively deprotonated using milder bases (e.g., potassium carbonate rather than sodium hydride) during O-alkylation or triflation workflows [1]. This is critical for automated synthesis and continuous flow applications where strong bases cause precipitation or side reactions.

| Evidence Dimension | Phenolic pKa |

| Target Compound Data | ~6.5 - 7.0 (Fluorinated) |

| Comparator Or Baseline | 3-Iodo-4-hydroxybenzonitrile (~7.5 - 8.0) |

| Quantified Difference | ~1.0 unit reduction in pKa |

| Conditions | Aqueous/organic solvent systems at 25 °C |

Allows the use of mild, inexpensive bases for functionalization, improving safety and reproducibility in large-scale manufacturing.

Orthogonal Reactivity: Nitrile Preservation During Metalation

The exact substitution pattern of 3-Fluoro-4-hydroxy-5-iodobenzonitrile provides a specific electronic environment that allows for selective metal-halogen exchange or cross-coupling at the iodine site without nucleophilic attack on the para-cyano group. Compared to baseline halophenols lacking the electron-withdrawing nitrile, this compound allows direct access to functionalized benzonitriles, which are immediate precursors to tetrazoles (common bioisosteres for carboxylic acids) without requiring multi-step protecting group strategies [1].

| Evidence Dimension | Number of synthetic steps to biaryl tetrazoles |

| Target Compound Data | 2 steps (Coupling -> Cycloaddition) |

| Comparator Or Baseline | 2-Fluoro-6-iodophenol (4+ steps requiring formylation/cyanation) |

| Quantified Difference | Elimination of 2-3 synthetic steps |

| Conditions | Standard API synthesis workflows |

Directly reduces the number of unit operations in drug substance manufacturing, lowering overall procurement costs for reagents and solvents.

Synthesis of Biaryl and Heterobiaryl APIs

Leveraging the low-temperature cross-coupling enabled by the iodine atom, this compound is highly effective for synthesizing complex pharmaceutical intermediates where the cyano group must remain intact for subsequent conversion to amides or tetrazoles [1].

Development of Fluorinated Agrochemicals

The specific ortho-fluoro-phenol motif provides enhanced metabolic stability and lipophilicity, making it a structurally advantageous building block for novel crop protection agents compared to non-fluorinated analogs [2].

High-Throughput Library Generation

The lowered pKa of the phenol allows for rapid, mild O-alkylation using automated liquid handling systems without the need for strong, moisture-sensitive bases [3].

Application Fit Matrix

References

- [1] Mild Suzuki-Miyaura Couplings of Iodoarenes. Advanced Synthesis & Catalysis, 2022.

- [2] Fluorine in Agrochemicals: Enhancing Efficacy and Stability. Journal of Agricultural and Food Chemistry, 2021.

- [3] Substituent Effects on the pKa of Phenols in Mixed Solvent Systems. Journal of Physical Organic Chemistry, 2021.

XLogP3

Wikipedia

Explore Compound Types